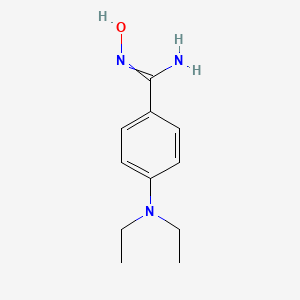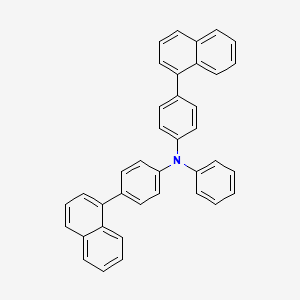
4-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-N-phenylaniline is an organic compound that belongs to the class of aromatic amines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the following steps :
Stereoselective gem-dichlorocyclopropanation: of methyl angelate.
Acylation: with aryl magnesium bromide (ArMgBr).
Stereocontrolled introduction: of the 3,4-methylenedioxyphenyl group.
Regiocontrolled benzannulation: to construct the naphthalene body segment.
Suzuki-Miyaura cross-couplings: to install the right or left arms.
Double alkynylation: to insert two legs.
These steps involve various reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-N-phenylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-N-phenylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with other aromatic systems, potentially affecting the function of enzymes, receptors, and other proteins. Additionally, its ability to undergo various chemical reactions enables it to modulate biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-N-phenylaniline is unique due to its specific arrangement of naphthalene and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions can be leveraged for desired outcomes.
Propriétés
Formule moléculaire |
C38H27N |
|---|---|
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
4-naphthalen-1-yl-N-(4-naphthalen-1-ylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C38H27N/c1-2-14-32(15-3-1)39(33-24-20-30(21-25-33)37-18-8-12-28-10-4-6-16-35(28)37)34-26-22-31(23-27-34)38-19-9-13-29-11-5-7-17-36(29)38/h1-27H |
Clé InChI |
CGOAIQZGGINXPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


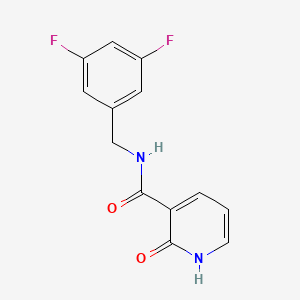
![4-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B15156329.png)
![2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B15156337.png)
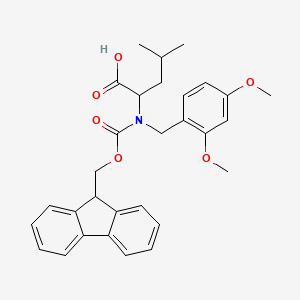
![[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B15156341.png)
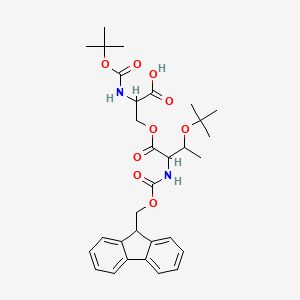
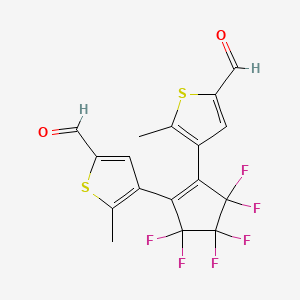
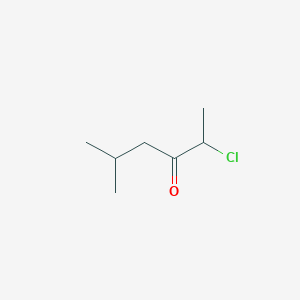
![1-(4-ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15156367.png)
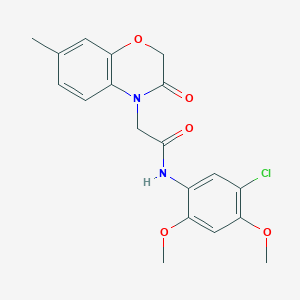
![(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane](/img/structure/B15156387.png)
![5,7-bis(acetyloxy)-2-[3,4,5-tris(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-tris(acetyloxy)benzoate](/img/structure/B15156398.png)
![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15156415.png)
